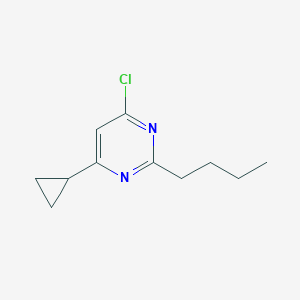

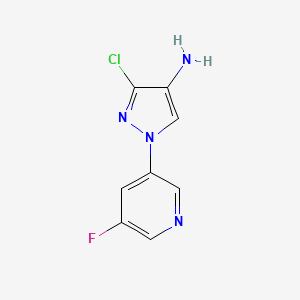

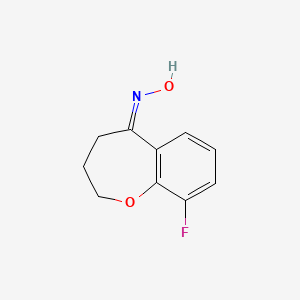

![molecular formula C12H15NO4S B1470213 4-(tert-Butoxycarbonyl)-5,6-Dihydro-4H-thieno[3,2-b]pyrrol-2-carbonsäure CAS No. 1250999-99-5](/img/structure/B1470213.png)

4-(tert-Butoxycarbonyl)-5,6-Dihydro-4H-thieno[3,2-b]pyrrol-2-carbonsäure

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrrole-2-carboxylic acid, has been studied . The infrared and Raman spectroscopic study of pyrrole-2-carboxylic acid confirms the formation of the cyclic acid dimer species in the solid state . The molecular structure, vibrational frequencies, and binding energies of cyclic dimers have been also examined using the density functional theory (DFT) at the B3LYP/6-311+G (d) level .Chemical Reactions Analysis

The chemical reactions of related compounds, such as pyrrole-2-carboxylic acid, have been studied . For example, the reaction of D-glucosamine and pyruvic acid has been found to be interesting to make pyrrole-2-carboxylic acid . The optimized synthetic conditions resulted in a 50% yield of PCA .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as pyrrole-2-carboxylic acid, have been studied . For example, a complete vibrational assignment is proposed for the both s-cis and s-trans PCA conformers . The vibrational assignments are supported by normal coordinate calculations utilizing force constants predicted using the DFT method .Wirkmechanismus

Target of Action

The primary target of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound interacts with its targets by adding to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of amines, which can be crucial in various organic synthesis processes .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds. By acting as a protecting group for amines, it allows for chemoselectivity in subsequent chemical reactions . This can have downstream effects on the synthesis of various organic compounds, including those used in the development of pharmaceuticals .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This can enable more complex and specific organic compounds to be synthesized, as the protection of amines can prevent unwanted reactions and improve the selectivity of the synthesis process .

Action Environment

The action of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid can be influenced by various environmental factors. For example, the presence of a base such as sodium hydroxide is necessary for the compound to add to amines . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other compounds in the reaction mixture.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid in lab experiments is its high selectivity for metal ions. This selectivity allows for the detection and imaging of specific metal ions in biological systems. 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid also has a high binding affinity for gadolinium, which makes it an ideal contrast agent for MRI scans. However, one of the limitations of using 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid for lab experiments.

Zukünftige Richtungen

There are several future directions for the use of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid in scientific research. One direction is the development of new chelating agents that have higher binding affinities for specific metal ions. Another direction is the use of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid in targeted drug delivery systems. 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid could be used to label drugs and deliver them to specific cells or tissues in the body. Additionally, 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid could be used in the development of new contrast agents for medical imaging.

Conclusion:

4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is a versatile compound that has a wide range of scientific research applications. Its high selectivity for metal ions makes it an ideal chelating agent for biological systems. 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid has minimal biochemical and physiological effects on biological systems and is considered to be non-toxic. While there are limitations to its use in lab experiments, there are many future directions for the development and use of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid in scientific research.

Wissenschaftliche Forschungsanwendungen

PROTAC-Linker-Entwicklung

Die Verbindung dient als potenzieller Linker für Proteolyse-Targeting-Chimären (PROTACs). PROTACs sind eine neuartige Klasse von Medikamenten, die eine E3-Ubiquitin-Ligase rekrutieren, um unerwünschte Proteine für den Abbau zu markieren. Die strukturelle Flexibilität und die funktionellen Gruppen dieser Verbindung machen sie geeignet für die Herstellung von Linkern, die sowohl an das Zielprotein als auch an die E3-Ligase binden können .

Biochemische Analyse

Biochemical Properties

4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of amide bonds. The compound is often used as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The interaction with enzymes such as peptidases and proteases is crucial for its role in biochemical reactions, as these enzymes help in the removal of the protecting group, allowing the desired reactions to proceed efficiently .

Cellular Effects

The effects of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid on cells and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of various signaling molecules, leading to changes in cellular responses. For instance, it may alter the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, its impact on cellular metabolism can result in changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, modulating their activity. This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .

Metabolic Pathways

4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation, reduction, and hydrolysis reactions. Enzymes such as cytochrome P450 oxidases and esterases play a crucial role in its metabolism, leading to the formation of metabolites that can further participate in biochemical reactions. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved .

Transport and Distribution

The transport and distribution of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by specific transporters on the cell membrane. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments and interact with specific biomolecules. The targeting signals and modifications that direct the compound to these compartments are crucial for its proper function .

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-12(2,3)17-11(16)13-5-4-8-7(13)6-9(18-8)10(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSQLONLVJUCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

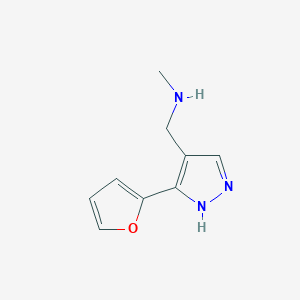

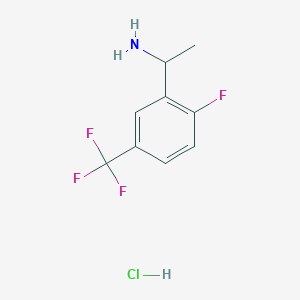

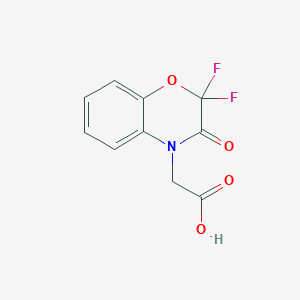

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)

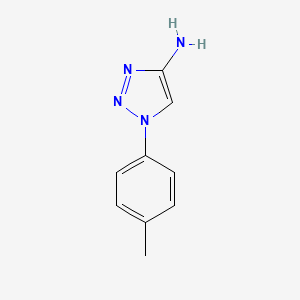

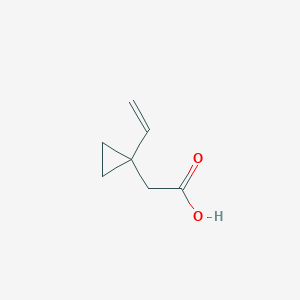

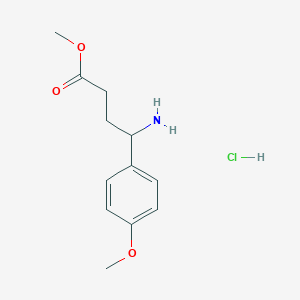

![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)

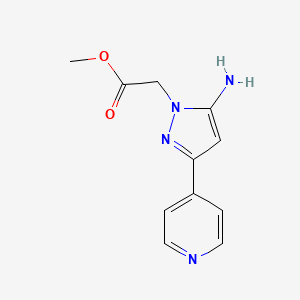

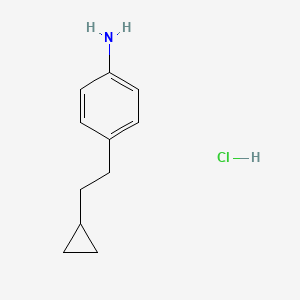

![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)